molecular formula C14H11N3O4 B3306625 N1-(2-nitrophenyl)-N2-phenyloxalamide CAS No. 92882-79-6

N1-(2-nitrophenyl)-N2-phenyloxalamide

Cat. No. B3306625
CAS RN: 92882-79-6
M. Wt: 285.25 g/mol
InChI Key: PLSQAAHZJQRRIJ-UHFFFAOYSA-N
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Description

“N1-(2-nitrophenyl)-N2-phenyloxalamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s structure likely contains a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached, and a phenyloxalamide group, which is a type of amide .


Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions, where an acyl group is transferred from one molecule to another . For instance, N-phenyl-N-{[(2-nitrophenyl)-acetyl]oxy}benzamide has been synthesized by the reaction of N-hydroxy-N-phenylbenzamide with 2-(2-nitrophenyl)acetyl chloride .

Scientific Research Applications

Urease Inhibitor in Agriculture

“N-(2-Nitrophenyl)-N’-phenylethanediamide” is used as a urease inhibitor in agriculture. It has been shown to be effective in reducing ammonia emissions from cattle urine applied to pasture soils . This compound can extend the longevity of urease inhibition and reduce ammonia emissions compared to other commonly used inhibitors . This application is particularly important in enhancing fertilizer nitrogen use efficiency .

Anti-Biofilm Activity

Compounds based on a (2-nitrophenyl)methanol scaffold, which is similar to “N1-(2-nitrophenyl)-N2-phenyloxalamide”, have shown promising results as inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . These compounds have displayed anti-biofilm activity and a tight-binding mode of action .

Potential Anti-Infective

The same compounds that have shown anti-biofilm activity also have potential as anti-infectives . They have shown greater effectiveness and longevity at reducing ammonia emissions compared to other compounds . This could potentially be exploited for the design of novel anti-infectives .

Plant Hormone Production

Indole derivatives, which include “N1-(2-nitrophenyl)-N2-phenyloxalamide”, are involved in the production of plant hormones . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Biological and Clinical Applications

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .

Alterations in Gene Expression

Bioactive “N-(2-hydroxy-5-nitrophenyl) acetamide”, a derivative of “N1-(2-nitrophenyl)-N2-phenyloxalamide”, has been found to elicit alterations in the Arabidopsis thaliana expression profile of several genes .

Future Directions

The future directions for research on “N1-(2-nitrophenyl)-N2-phenyloxalamide” could involve further exploration of its synthesis, structure, and potential applications. For instance, understanding its mechanism of action could lead to the development of new therapeutic agents .

properties

IUPAC Name

N'-(2-nitrophenyl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-13(15-10-6-2-1-3-7-10)14(19)16-11-8-4-5-9-12(11)17(20)21/h1-9H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSQAAHZJQRRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-nitrophenyl)-N'-phenylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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